molecular formula C20H15ClN4 B1682193 Vatalanib CAS No. 212141-54-3

Vatalanib

Cat. No. B1682193
M. Wt: 346.8 g/mol
InChI Key: YCOYDOIWSSHVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vatalanib (also known as PTK787 or PTK/ZK) is an orally active small molecule protein kinase inhibitor that inhibits angiogenesis . It is being studied as a potential treatment for several types of cancer, particularly those at an advanced stage or those that have not responded to chemotherapy . It inhibits all known VEGF receptors, as well as platelet-derived growth factor receptor-beta and c-kit, but is most selective for VEGFR-2 .


Synthesis Analysis

Vatalanib was discovered through high-throughput screening . It has been extensively investigated in Phase I, II, and III clinical trials . In one study, vatalanib was combined with a 20-HETE synthesis inhibitor, resulting in decreased tumor growth in an animal model of human glioma . Another study discussed the combinatorial delivery of CPI444 and vatalanib loaded on PEGylated graphene oxide as an effective nanoformulation to target glioblastoma multiforme .


Molecular Structure Analysis

Vatalanib belongs to the class of organic compounds known as phthalazines . These are compounds containing a phthalazine moiety, which consists of a benzene ring fused to a pyridazine, forming a 2,3-benzodiazine skeleton .


Chemical Reactions Analysis

Vatalanib is a potent cytotoxin, with IC50 values in the low nM range and a broad spectrum of activity in human lung, colon, stomach, breast, and pancreatic tumor xenografts . It is not affected by the over-expression of Pgp or other transporters, or by mutations in the topo I enzyme .


Physical And Chemical Properties Analysis

Vatalanib has a molecular weight of 346.82 g/mol . It is extensively metabolized in humans, primarily to glucuronides .

Scientific Research Applications

Metabolism and Pharmacokinetics

Vatalanib (PTK787/ZK-222584) is primarily studied for its potential in treating solid tumors, particularly through its antiangiogenic properties that inhibit all known vascular endothelial growth factor receptors. A study by Jost et al. (2006) detailed the metabolism and disposition of Vatalanib in cancer patients. They found that Vatalanib is metabolized mainly through oxidative processes and cleared largely via the biliary-fecal route. The study emphasized the importance of understanding Vatalanib's pharmacokinetics for its effective application in cancer treatment (Jost et al., 2006).

Antitumor Activity

In addition to its antiangiogenic properties, Vatalanib has been evaluated for its direct antitumor activity. A study by Scott et al. (2007) highlighted the promising results of Vatalanib in early trials for patients with colorectal cancer. Despite not meeting the primary objectives in Phase III studies, Vatalanib continues to be investigated due to observed clinical benefits in certain patient subsets (Scott et al., 2007).

Applications in Other Conditions

Beyond cancer, Vatalanib has potential applications in other medical conditions. For instance, Kim et al. (2017) explored the effects of Vatalanib on the proliferation and migration of cultured human pterygial fibroblasts, indicating its potential as a new adjuvant treatment after pterygium excision surgery (Kim et al., 2017).

Pharmacokinetics in Specific Conditions

Further research by Wang et al. (2014) studied the population pharmacokinetics of Vatalanib in patients with myelodysplastic syndrome. They highlighted the variability in pharmacokinetic disposition and the significant increase in oral clearance from the first dose to steady state, an important consideration for its therapeutic use (Wang et al., 2014).

Safety And Hazards

The most common side effects of vatalanib are high blood pressure, gastrointestinal upset (diarrhea, nausea, and vomiting), fatigue, and dizziness . It was generally well tolerated as a second-line therapy and resulted in a favorable 6-month survival rate in patients with metastatic pancreatic cancer, compared with historic controls .

Future Directions

The combination of vatalanib and everolimus demonstrated reasonable toxicity and clinical activity . Future studies combining targeted therapies and incorporating biomarker analysis are warranted based on this phase I trial . Vatalanib is also being studied in combination with other drugs for the treatment of various types of cancer .

properties

IUPAC Name

N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOYDOIWSSHVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046919
Record name Vatalanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Vatalanib potently inhibits vascular endothelial growth factor (VEGF) receptor tyrosine kinases, important enzymes in the formation of new blood vessels that contribute to tumor growth and metastasis.
Record name Vatalanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04879
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Vatalanib

CAS RN

212141-54-3
Record name Vatalanib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212141-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vatalanib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212141543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vatalanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04879
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vatalanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VATALANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DX9U76296
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 14.19 g (0.1 mol) phosphorus pentoxide, 13.77 g (0.1 mol) triethylamine hydrochloride and 12.76 g (0.1 mol) 4-chloroaniline is heated and stirred in a nitrogen atmosphere at 200° C. until a homogeneous melt has formed (about 20 min). To the melt, 5.93 g (0.025 mol) 4-(4-pyridylmethyl)-1(2H)-phthalazinone (for preparation see German Auslegeschrift no. 1061 788 [published Jul. 23, 1959]) is added, and the reaction mixture is stirred for 3 h at 200° C. After the reaction mixture has cooled to about 100° C., 200 ml of water is added. Stirring is continued until the temperature reaches about 30° C., and then 20 ml conc. ammonia (30% aqueous ammonium hydroxide solution) and 900 ml chloroform are added consecutively. As soon as a diphasic mixture has formed, the organic phase is separated off, dried over anhydrous sodium sulfate, filtered, and the filtrate evaporated on a RE to a volume of about 50 ml, to which 100 ml acetate is then added, and the mixture is cooled in an ice bath. The crystallizate obtained is filtered off and washed with acetate and ether. After recrystallization from methanol and drying under HV for 8 h at 120° C., the title compound is obtained; m.p. 194-195° C.; ESI-MS: (M+H)+=347.
Quantity
14.19 g
Type
reactant
Reaction Step One
Quantity
13.77 g
Type
reactant
Reaction Step One
Quantity
12.76 g
Type
reactant
Reaction Step One
Quantity
5.93 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
900 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 17.03 g (0.12 mol) phosphorus pentoxide, 11.56 g (0.084 mol) triethylamine hydrochloride and 15.31 g (0.12 mol) 4-chloroaniline is heated and stirred under argon atmosphere at 200° C. (oil bath temperature) until a homogeneous melt has formed (about 45 min). To the melt (internal temperature about 160° C.) 7.12 g (0.03 mol) of 4-(4-pyridylmethyl)-1(2H)-phthalazinone (for preparation see German Auslegeschrift no. 1 061 788 [published Jul. 23, 1959]) is added and the reaction mixture stirred for 4 h at an internal temperature of 160-170° C. After cooling to about 120° C. (internal temperature)28 ml tetramethylurea is added dropwise, the temperature rising temporarity to 150° C. For about 10 min at 120° C., 100 ml water is then added to the reaction mixture, which is stirred for 0.5 h at 100-103° C. (internal temperature), then cooled to 60° C., before a mixture of 40 ml water and 37 ml concentrated ammonia solution is added dropwise to the brown solution, where-upon a suspension forms. While cooling to an ultimate temperature of 15° C., the suspension is stirred for 0.5 h, then mixed with 80 ml ether and stirred for a further 10 min. The mixture is filtered, the filter residue is washed with water, then ether, and dried in air. After recrystallization from methanol/ether (under treatment with activated carbon) and drying under HV for 8 h at 120° C., the title compound is obtained with a water content of 0.31%; m.p. 207-209° C.; 1H NMR (DMSO-d6) 9.29 (s, 1H), 8.58-8.63 (m, 1H), 8.44-8.47 (m, 2H), 8.10-8.15 (m, 1H), 7.89-8.05 (m, 4H), 7.37-7.45 (m, 2H), 7.31-7.34 (m, 2H), 4.59 (s, 2H). A further portion of title compound can be obtained from the mother liquor.
Quantity
17.03 g
Type
reactant
Reaction Step One
Quantity
11.56 g
Type
reactant
Reaction Step One
Quantity
15.31 g
Type
reactant
Reaction Step One
Quantity
7.12 g
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
37 mL
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vatalanib
Reactant of Route 2
Reactant of Route 2
Vatalanib
Reactant of Route 3
Reactant of Route 3
Vatalanib
Reactant of Route 4
Reactant of Route 4
Vatalanib
Reactant of Route 5
Vatalanib
Reactant of Route 6
Vatalanib

Citations

For This Compound
4,940
Citations
EN Scott, G Meinhardt, C Jacques… - Expert opinion on …, 2007 - Taylor & Francis
The licensing of bevacizumab in patients with metastatic colorectal cancer has fuelled research in angiogenesis. Vatalanib (PTK787/ZK 222584), a potent oral tyrosine kinase inhibitor …
Number of citations: 107 www.tandfonline.com
TC Gauler, B Besse, A Mauguen, JB Meric, V Gounant… - Annals of oncology, 2012 - Elsevier
… receiving vatalanib 1250 mg QD and was later amended to include a treatment arm receiving vatalanib 1250 mg in TDD (500 mg am + 750 mg pm). Patients were treated with vatalanib …
Number of citations: 37 www.sciencedirect.com
P Gupta, F Mulkey, RP Hasserjian, BL Sanford… - Investigational new …, 2013 - Springer
… vatalanib induces hematological responses in MDS and/or delays progression to acute myeloid leukemia (AML) or death. Methods: Two cohorts were studied. Vatalanib … on vatalanib for …
Number of citations: 27 link.springer.com
LM Jost, HP Gschwind, T Jalava, Y Wang… - Drug metabolism and …, 2006 - ASPET
… Seven patients were given a single oral 14 C-radiolabeled dose of 1000 mg of vatalanib … nonradiolabeled vatalanib. Plasma, urine, and feces were analyzed for radioactivity, vatalanib, …
Number of citations: 89 dmd.aspetjournals.org
MI Koukourakis, A Giatromanolaki, E Sivridis… - Clinical Cancer …, 2011 - AACR
… To further investigate the role of LDH in predicting the efficacy of vatalanib in advanced colorectal cancer, we examined the expression status of LDH5 in cancer tissues obtained from …
Number of citations: 155 aacrjournals.org
H Joensuu, F De Braud, G Grignagni, T De Pas… - British journal of …, 2011 - nature.com
… We report efficacy and safety results of vatalanib in … As predicted by its limited kinome interaction profile, vatalanib was well … We observed clinical activity of vatalanib in these patient …
Number of citations: 88 www.nature.com
M Zhu, JR Molina, GK Dy, GA Croghan, Y Qi… - Investigational New …, 2020 - Springer
… This was a phase I study of the combination of vatalanib and everolimus with patients … ) or twice-daily (BID) vatalanib in two groups of patients. Vatalanib was administered once daily in …
Number of citations: 13 link.springer.com
DA Reardon, MJ Egorin, A Desjardins… - Cancer, 2009 - Wiley Online Library
… have demonstrated that twice-daily dosing of vatalanib is also well-tolerated and … vatalanib may enhance the activity of imatinib plus hydroxyurea. We escalated the dose of vatalanib …
N Cook, B Basu, S Biswas, P Kareclas, C Mann… - European Journal of …, 2010 - Elsevier
… vatalanib were of limited value, in part due to limited data available to analyse. Evaluating DCE-MRI in patients with large liver metastases, vatalanib … In summary, vatalanib does not …
Number of citations: 28 www.sciencedirect.com
RL Bitting, P Healy, PA Creel, J Turnbull… - Clinical genitourinary …, 2014 - Elsevier
… and tolerability of combining vatalanib with everolimus for … , the combination of vatalanib and everolimus had superior … With respect to dosing, in phase I studies vatalanib has been …
Number of citations: 27 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.